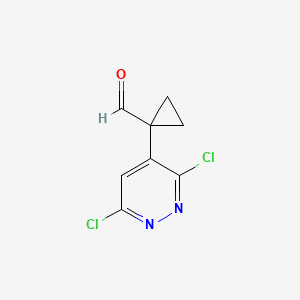
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound is distinguished by the presence of two chlorine atoms at positions 3 and 6 on the pyridazine ring, a cyclopropane ring, and an aldehyde group.
Preparation Methods
The synthesis of 1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde typically involves multiple steps:
Starting Material: The synthesis often begins with commercially available 3,6-dichloropyridazine.
Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride and dimethylformamide.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(3,6-Dichloropyridazin-4-yl)ethanone: This compound has a similar pyridazine ring with chlorine substitutions but differs in the presence of an ethanone group instead of a cyclopropane ring and aldehyde group.
3,6-Dichloropyridazine: This compound lacks the cyclopropane ring and aldehyde group, making it simpler in structure.
Properties
Molecular Formula |
C8H6Cl2N2O |
|---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
1-(3,6-dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H6Cl2N2O/c9-6-3-5(7(10)12-11-6)8(4-13)1-2-8/h3-4H,1-2H2 |
InChI Key |
BKVXSSVXXOTSQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C2=CC(=NN=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


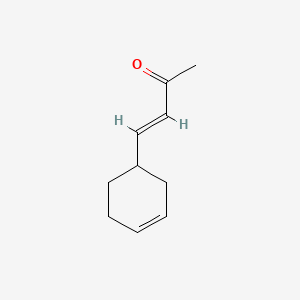
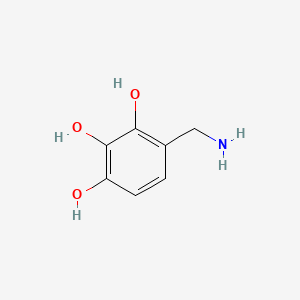

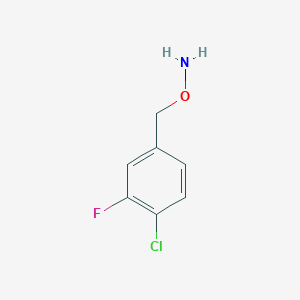
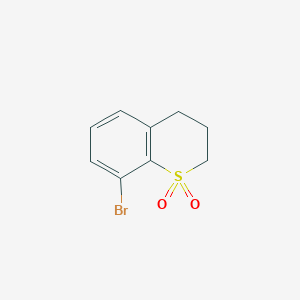
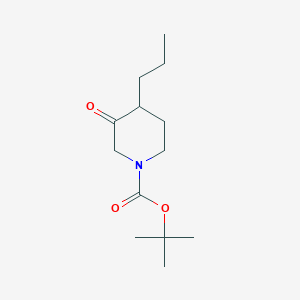
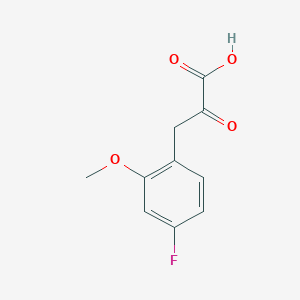
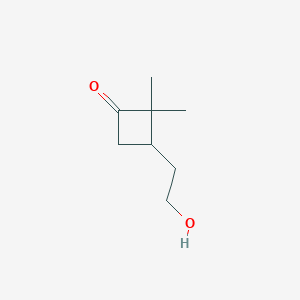
![3-[(Oxan-2-yl)methyl]piperidine](/img/structure/B13610790.png)

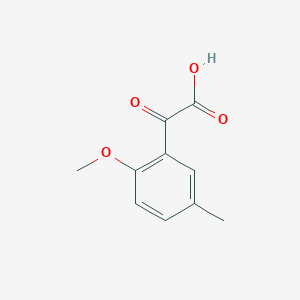
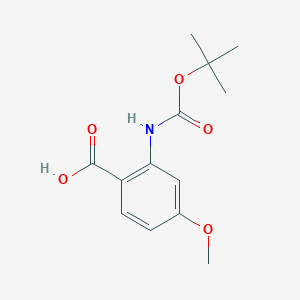
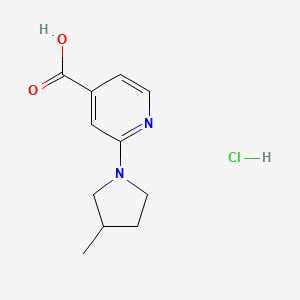
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)
